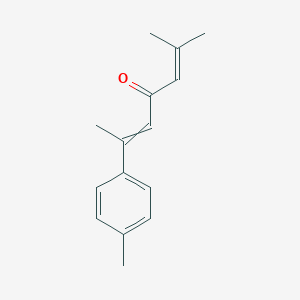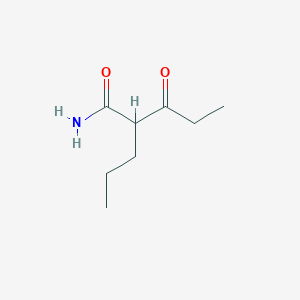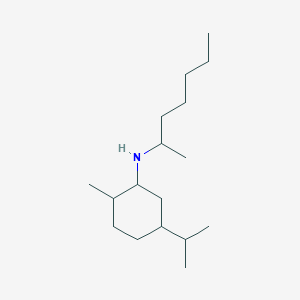
(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)(trimethyl)silane is a specialized organosilicon compound with the molecular formula C8H12F7ISi . This compound is characterized by the presence of a heptafluorinated carbon chain and an iodine atom, making it highly fluorinated and reactive. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of (3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)(trimethyl)silane involves several steps. One common method includes the reaction of heptafluorinated alkyl iodides with trimethylsilyl chloride under specific conditions . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve more efficient and scalable processes, but the fundamental chemistry remains similar.
Analyse Des Réactions Chimiques
(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated carbon chain.
Coupling Reactions: It can participate in coupling reactions to form larger organosilicon compounds.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)(trimethyl)silane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Its unique properties make it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Mécanisme D'action
The mechanism of action of (3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the highly fluorinated carbon chain. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Comparaison Avec Des Composés Similaires
(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)(trimethyl)silane can be compared with other similar compounds such as:
(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)trimethylsilane: Similar in structure but with different substituents.
3,3,4,4,5,5,5-Heptafluoro-1-iodo-1-pentene: Another fluorinated compound with a different functional group.
1,3,3,4,4,5,5-Heptafluorocyclopentene: A cyclic fluorinated compound with similar properties.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
89608-32-2 |
|---|---|
Formule moléculaire |
C8H12F7ISi |
Poids moléculaire |
396.16 g/mol |
Nom IUPAC |
(3,3,4,4,5,5,5-heptafluoro-1-iodopentyl)-trimethylsilane |
InChI |
InChI=1S/C8H12F7ISi/c1-17(2,3)5(16)4-6(9,10)7(11,12)8(13,14)15/h5H,4H2,1-3H3 |
Clé InChI |
KNRUGROEDBQKNT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(CC(C(C(F)(F)F)(F)F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-phenylurea](/img/structure/B14385219.png)








![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline](/img/structure/B14385275.png)
![1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14385281.png)
![7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B14385287.png)
![1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14385293.png)
